1-Bromo-4-chloro-2-iodobenzene
Overview
Description
1-Bromo-4-chloro-2-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .
Synthesis Analysis
1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is available in the physical form of light yellow to brown powder or crystals or liquid .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-iodobenzene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is a light yellow to brown powder or crystals or liquid .Scientific Research Applications
Halogenation Processes : Bovonsombat and Mcnelis (1993) investigated halogenation reactions using compounds like [Hydroxy(tosyloxy)iodo]benzene as a catalyst. They achieved high yield synthesis of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, which demonstrates the utility of halogenated benzene compounds in chemical synthesis (Bovonsombat & Mcnelis, 1993).
Vapor Pressure Studies : Oonk, Linde, Huinink, and Blok (1998) conducted research on the vapor pressures of isomorphous crystalline substances including 1-bromo-4-iodobenzene, providing valuable data for understanding their thermodynamic properties (Oonk et al., 1998).
Vibrational Spectra Analysis : Kwon, Kim, and Kim (2002) used mass-analyzed threshold ionization spectrometry to study the vibrational spectra of halobenzene cations, including compounds like 1-bromo-4-iodobenzene. This type of analysis is crucial for understanding the electronic states and properties of these molecules (Kwon, Kim, & Kim, 2002).
Domino Synthesis Process : Lu, Wang, Zhang, and Ma (2007) described a CuI-catalyzed process that transforms 1-bromo-2-iodobenzenes into 2,3-disubstituted benzofurans. This represents an application in organic synthesis, where such compounds can act as intermediates in the creation of more complex molecules (Lu et al., 2007).
Structural Analysis in Chemistry : Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, including derivatives of 1-bromo-4-iodobenzene, to understand the influence of halogen bonding as a structural determinant. Such studies are crucial for the design of molecules with specific properties (Pigge, Vangala, & Swenson, 2006).
Safety And Hazards
1-Bromo-4-chloro-2-iodobenzene is considered hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
1-bromo-4-chloro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJJKFAXAOCLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679548 | |
Record name | 1-Bromo-4-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-iodobenzene | |
CAS RN |
148836-41-3 | |
Record name | 1-Bromo-4-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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